molecular formula C21H22N2O3S2 B2601192 N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919757-28-1

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2601192
CAS RN: 919757-28-1
M. Wt: 414.54
InChI Key: ZOSRNRNTOSCOGM-UHFFFAOYSA-N
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Description

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, also known as ETTA, is a chemical compound that has been extensively studied for its scientific research applications. This compound belongs to the class of thiazole derivatives and has shown promising results in various research studies.

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide derivatives involves various chemical reactions aimed at introducing functional groups that confer desired biological activities. A common approach includes the reaction of thiazolyl acetamide with different chemical moieties to yield compounds with potential therapeutic properties. For instance, the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlights the strategic modification of thiazole derivatives for enhanced biological activity (Shukla et al., 2012).

Biological Evaluation and Therapeutic Potential

The biological evaluation of synthesized thiazole derivatives encompasses antimicrobial, anticancer, and enzyme inhibition studies, providing insights into their therapeutic potential. For example, the synthesis, characterization, and antimicrobial activities of novel thiazole derivatives have demonstrated significant antibacterial and antifungal properties, suggesting their potential as antimicrobial agents (Saravanan et al., 2010). Additionally, thiazole derivatives have been evaluated for their anticancer activities, with some compounds showing selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Evren et al., 2019).

Antioxidant and Anticonvulsant Activities

Beyond antimicrobial and anticancer properties, thiazole derivatives have also been investigated for their antioxidant and anticonvulsant activities. The synthesis and antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, including thiazole derivatives, have shown promising results, underscoring the compounds' potential as antioxidants (Talapuru et al., 2014). Similarly, the anticonvulsant activity of heterocyclic compounds containing a sulfonamide thiazole moiety has been explored, with some derivatives showing protection against convulsions, highlighting their potential application in treating seizure disorders (Farag et al., 2012).

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-3-15-5-9-17(10-6-15)19-14-27-21(22-19)23-20(24)13-16-7-11-18(12-8-16)28(25,26)4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSRNRNTOSCOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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